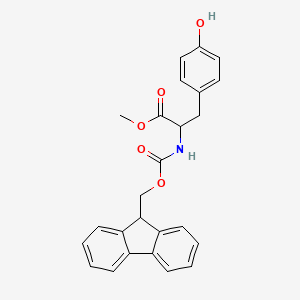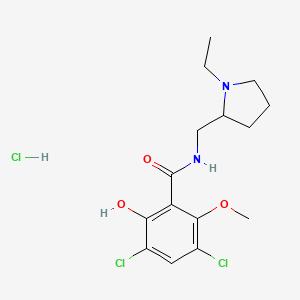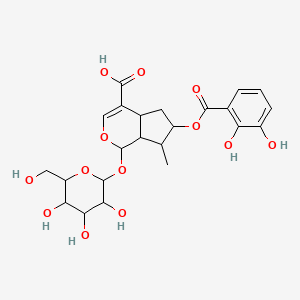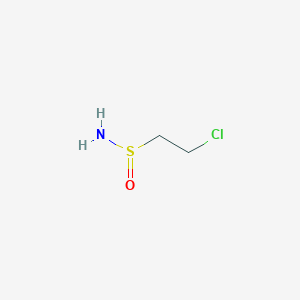
(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-tert-butyl 2,5-ジイソブチルピペラジン-1-カルボン酸塩酸塩は、ピペラジンファミリーに属する合成有機化合物です。この化合物は、その独特な立体化学と官能基によって特徴付けられ、さまざまな科学研究分野において貴重な分子となっています。その用途は化学、生物学、医学、工業にわたっており、重要な関心の対象となる化合物です。
準備方法
合成経路と反応条件
(2R,5R)-tert-butyl 2,5-ジイソブチルピペラジン-1-カルボン酸塩酸塩の合成は、通常、以下の手順を伴います。
ピペラジン環の形成: ピペラジン環は、適切なジアミンとジハライドを制御された条件下で反応させることにより、環化反応によって形成されます。
イソブチル基の導入: イソブチル基は、強塩基の存在下でイソブチルハライドを用いたアルキル化反応によって導入されます。
tert-ブチル保護: tert-ブチル基は、その後の反応中に窒素原子を保護するために添加されます。これは通常、tert-ブチルクロロホルメートとの反応によって達成されます。
塩酸塩の形成: 最後のステップは、遊離塩基を塩酸と反応させることによる塩酸塩の形成です。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応は、収率と純度を高めるために最適化され、一貫性と効率を確保するために、しばしば連続フロー反応器と自動化されたシステムが使用されます。
化学反応の分析
反応の種類
(2R,5R)-tert-butyl 2,5-ジイソブチルピペラジン-1-カルボン酸塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化させることができ、対応するN-オキシドを生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、アミンを生成します。
置換: 求核置換反応は、窒素原子またはイソブチル基で起こり、さまざまな誘導体を生成します。
一般的な試薬と条件
酸化: 酸性または中性の条件下での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのアルキルハライドまたはアシルクロリド。
生成される主な生成物
酸化: ピペラジン環のN-オキシド。
還元: 2級または3級アミン。
置換: アルキル化またはアシル化された誘導体。
科学研究の応用
(2R,5R)-tert-butyl 2,5-ジイソブチルピペラジン-1-カルボン酸塩酸塩は、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: そのユニークな構造のため、酵素阻害や受容体結合の研究に使用されます。
医学: 薬剤開発の前駆体としての役割を含む、潜在的な治療効果について調査されています。
工業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(2R,5R)-tert-butyl 2,5-ジイソブチルピペラジン-1-カルボン酸塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を変化させる可能性があります。正確な経路と標的は、特定の用途と研究されている生物系によって異なります。
特性
分子式 |
C17H34N2O2 |
|---|---|
分子量 |
298.5 g/mol |
IUPAC名 |
tert-butyl 2,5-bis(2-methylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H34N2O2/c1-12(2)8-14-11-19(16(20)21-17(5,6)7)15(10-18-14)9-13(3)4/h12-15,18H,8-11H2,1-7H3 |
InChIキー |
NBBAXAIIMROXQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1CNC(CN1C(=O)OC(C)(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)


![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)




![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
